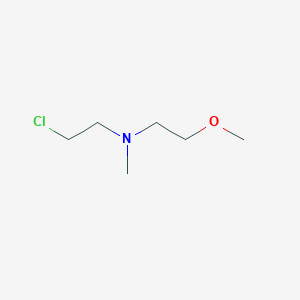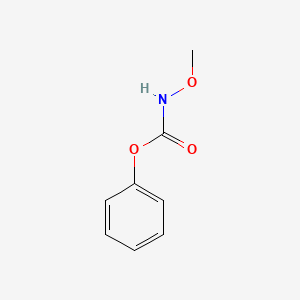
N-(2-chloroethyl)-2-methoxy-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-2-methoxy-N-methylethanamine is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound consists of a chloroethyl group attached to a methoxy-methylethanamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2-methoxy-N-methylethanamine typically involves the reaction of 2-methoxyethanamine with 2-chloroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)-2-methoxy-N-methylethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as thiols, amines, and alcohols.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, ammonia, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include secondary amines.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-2-methoxy-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use as a DNA alkylating agent, which can be useful in cancer research.
Medicine: Its alkylating properties make it a candidate for the development of chemotherapeutic agents.
Industry: It is used in the production of polymers and other materials that require alkylating agents.
Mecanismo De Acción
The primary mechanism of action of N-(2-chloroethyl)-2-methoxy-N-methylethanamine involves the formation of aziridinium ions. These highly reactive intermediates can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This mechanism is particularly relevant in the context of its potential use as a chemotherapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chloroethyl)-N-nitrosourea: Another nitrogen mustard with similar alkylating properties.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea: Known for its use in cancer treatment.
N-(2-chloroethyl)-N-methyl-N-nitrosourea: Used in research for its DNA alkylating capabilities.
Uniqueness
N-(2-chloroethyl)-2-methoxy-N-methylethanamine is unique due to its methoxy group, which can undergo additional chemical transformations, providing versatility in synthetic applications. Its structure allows for specific targeting and modification, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C6H14ClNO/c1-8(4-3-7)5-6-9-2/h3-6H2,1-2H3 |
Clave InChI |
LTDIVZQYXXXNPD-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![BenzaMide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(3-chlorophenyl)Methyl]-](/img/structure/B8749489.png)











![2-Chloro-4-(4-methoxyphenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8749581.png)
